1-{4-[4-(2-Isopropoxy-phenyl)-piperazin-1-yl]-2-oxo-butyl}-5-oxo-pyrrolidine-2-carboxylic acid ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
RWJ-68141 is a small molecule drug developed by Johnson & Johnson Pharmaceutical Research & Development LLC. It is an antagonist of the alpha-1a adrenergic receptor subtype, which makes it a potential therapeutic agent for treating benign prostatic hyperplasia .
Preparation Methods
The synthesis of RWJ-68141 involves the preparation of aryl piperazine compounds. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed.
Chemical Reactions Analysis
RWJ-68141 primarily undergoes reactions typical of aryl piperazine compounds. These include:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups attached to the piperazine ring.
Substitution: The aryl groups on the piperazine ring can undergo substitution reactions with various reagents to form different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
RWJ-68141 has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:
Chemistry: It is used as a model compound to study the properties and reactions of aryl piperazine derivatives.
Biology: The compound is used in research to understand the role of alpha-1a adrenergic receptors in various physiological processes.
Medicine: RWJ-68141 is being investigated as a potential therapeutic agent for treating benign prostatic hyperplasia due to its selective antagonism of the alpha-1a adrenergic receptor
Mechanism of Action
RWJ-68141 exerts its effects by selectively binding to and antagonizing the alpha-1a adrenergic receptor subtype. This receptor is primarily found in the prostate and lower urinary tract. By blocking this receptor, RWJ-68141 can reduce the contraction of smooth muscle in these tissues, thereby alleviating symptoms of benign prostatic hyperplasia .
Comparison with Similar Compounds
RWJ-68141 is compared with other alpha-1a adrenergic receptor antagonists such as tamsulosin, RWJ-38063, RWJ-68157, and RWJ-69736. While all these compounds share a similar mechanism of action, RWJ-68141 is noted for its higher selectivity for the alpha-1a adrenergic receptor subtype compared to tamsulosin. This higher selectivity may result in fewer side effects related to vascular alpha-1 adrenergic receptor blockade .
Similar compounds include:
Tamsulosin: Another alpha-1a adrenergic receptor antagonist used to treat benign prostatic hyperplasia.
RWJ-38063: A compound with similar properties but higher potency in isolated prostate tissue assays.
RWJ-68157: Another aryl piperazine compound with similar receptor selectivity.
RWJ-69736: Notably more uroselective than tamsulosin in canine models
Properties
Molecular Formula |
C24H35N3O5 |
---|---|
Molecular Weight |
445.6 g/mol |
IUPAC Name |
ethyl 5-oxo-1-[2-oxo-4-[4-(2-propan-2-yloxyphenyl)piperazin-1-yl]butyl]pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C24H35N3O5/c1-4-31-24(30)21-9-10-23(29)27(21)17-19(28)11-12-25-13-15-26(16-14-25)20-7-5-6-8-22(20)32-18(2)3/h5-8,18,21H,4,9-17H2,1-3H3 |
InChI Key |
WOLMQTMNCPQASG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCC(=O)N1CC(=O)CCN2CCN(CC2)C3=CC=CC=C3OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.